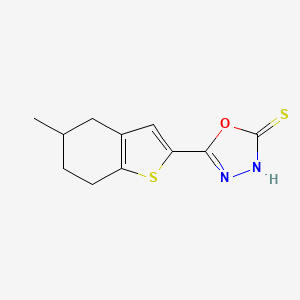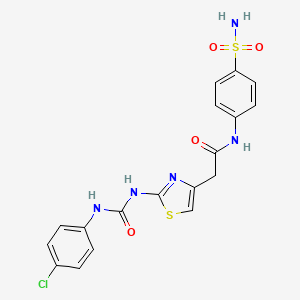
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a derivative of acetamide with potential pharmacological properties. The structure of the compound suggests the presence of a thiazole ring, a ureido linkage, a chlorophenyl group, and a sulfamoylphenyl group. These functional groups are known to contribute to various biological activities, which may include antiviral, antibacterial, and enzyme inhibition properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with a precursor such as 4-chlorophenoxyacetic acid, which undergoes esterification, hydrazinolysis, and subsequent ring closure reactions to form the core 1,3,4-oxadiazole moiety. Further substitution at the thiol position with electrophiles leads to the formation of various N-substituted acetamide derivatives . Although the exact synthesis of the compound is not detailed, the methodologies applied to similar compounds suggest a complex synthetic route that requires careful control of reaction conditions to achieve the desired substitutions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H-NMR, and EI-MS, confirming the presence of the intended substitutions on the core moiety . The geometry of these molecules often shows non-planar arrangements between different rings, which can influence the compound's biological activity. The presence of electronegative atoms like chlorine can also affect the overall geometry and electronic distribution within the molecule .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of various functional groups that can participate in intermolecular and intramolecular interactions. For instance, the presence of amino groups can lead to the formation of hydrogen bonds, which are crucial for the biological activity of the compound. The substitution of the electronegative chlorine atom and the interactions due to the amino pyrimidine are significant in determining the reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of hydrogen bond donors and acceptors, such as the N-H and C=O groups, can influence properties like solubility and melting point. The vibrational spectroscopic signatures obtained from Raman and Fourier transform infrared spectroscopy provide insights into the compound's stability and potential interactions with biological targets. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are essential for understanding the compound's behavior in biological systems .
Aplicaciones Científicas De Investigación
Cytotoxic Activity in Cancer Research
- Sulfonamide derivatives, including compounds structurally similar to the chemical , have been explored for their cytotoxic activities against various cancer cell lines. For example, a study found that certain compounds showed potent activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antiproliferative Agents and VEGFR-2 Inhibitors
- Novel derivatives containing a phenyl urea warhead have been synthesized and evaluated as antiproliferative agents. These compounds were tested against human cancer cell lines and showed significant cytotoxic effects, with specific compounds inducing apoptosis in cancer cells and inhibiting important cancer cell growth factors (Toolabi et al., 2022).
Antimicrobial Applications
- New heterocyclic compounds incorporating sulfamoyl moiety have been synthesized for use as antimicrobial agents. These compounds have shown promising results against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Urease Inhibition and Antibacterial Activities
- Studies have synthesized novel compounds containing sulphonylacetamide groups, showing promising antibacterial and anti-urease activities. These compounds have been effective against a variety of bacterial strains and exhibited significant urease inhibition, a key factor in certain medical conditions (Noreen et al., 2015).
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O4S2/c19-11-1-3-13(4-2-11)22-17(26)24-18-23-14(10-29-18)9-16(25)21-12-5-7-15(8-6-12)30(20,27)28/h1-8,10H,9H2,(H,21,25)(H2,20,27,28)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVZEVDCNUJFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)
![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)
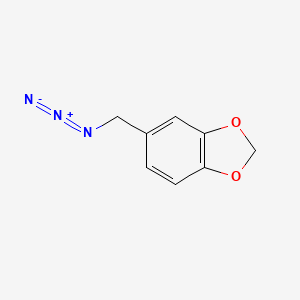
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)
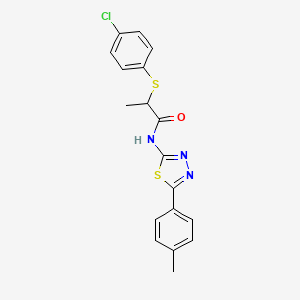
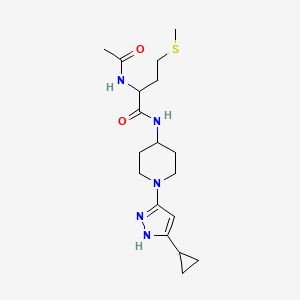

![3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3009401.png)
![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)
![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)
